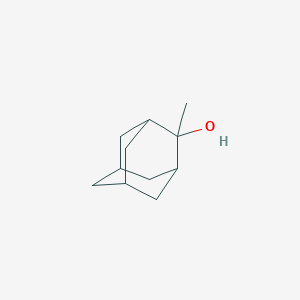

2-Methyl-2-adamantanol

描述

Structure

3D Structure

属性

IUPAC Name |

2-methyladamantan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c1-11(12)9-3-7-2-8(5-9)6-10(11)4-7/h7-10,12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOZWMQUOWYZAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3CC(C2)CC1C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220469 | |

| Record name | 2-Methyl-2-adamantanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702-98-7 | |

| Record name | 2-Methyl-2-adamantanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=702-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2-adamantanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2-adamantanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-2-adamantanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 Methyl 2 Adamantanol

Advanced Synthetic Routes to 2-Methyl-2-adamantanol

The construction of this compound is most commonly achieved through the nucleophilic addition of a methyl group to the carbonyl carbon of 2-adamantanone (B1666556). While other methods exist, the Grignard reaction remains the principal and most extensively optimized route.

The Grignard reaction is a powerful tool for forming carbon-carbon bonds. blogspot.com In the synthesis of this compound, it involves the reaction of 2-adamantanone with a methylmagnesium halide. evitachem.comlibretexts.org This process creates a tertiary alcohol by attacking the electrophilic carbonyl carbon of the ketone. youtube.comlibretexts.org The reaction initially forms a magnesium salt of the tertiary alcohol, which is then hydrolyzed to yield the final product, this compound. blogspot.comevitachem.com While this reaction creates a chiral center at the C2 position, the use of achiral reagents and conditions results in the formation of a racemic mixture of the two possible enantiomers. Achieving stereoselectivity would require the use of chiral auxiliaries or catalysts, which are not standard in the common synthesis of this compound.

The efficiency and purity of the this compound synthesis are highly dependent on the choice of the Grignard reagent and the strict control of reaction parameters. Methylmagnesium chloride and methylmagnesium bromide are both commonly used reagents for this transformation. google.com

Optimization of the reaction involves several key factors:

Temperature : The reaction temperature is critical and is typically maintained between -20°C and 60°C. google.com Keeping the temperature below 50°C is often recommended to ensure high yield and purity. evitachem.comgoogle.com

Reagent Molar Ratio : The molar ratio of the methylmagnesium reagent to 2-adamantanone is a crucial parameter. Ratios of methylmagnesium chloride to the ketone are generally in the range of 1:1 to 1.5:1. evitachem.comgoogle.com

Reagent Concentration : The concentration of the Grignard reagent solution can influence the reaction's efficiency. For industrial-scale production, methylmagnesium chloride is often used as a solution with a concentration of 0.1 mol/L or higher, up to its saturation solubility at the reaction temperature. google.com

Solvent and Atmosphere : The reaction is conducted in aprotic polar solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. google.com A dry, inert atmosphere is essential to prevent the highly reactive Grignard reagent from being quenched by moisture. evitachem.comyoutube.com

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Starting Material | 2-Adamantanone | Ketone precursor for nucleophilic attack. | evitachem.comgoogle.com |

| Grignard Reagent | Methylmagnesium chloride (CH₃MgCl) or Methylmagnesium bromide (CH₃MgBr) | Provides the nucleophilic methyl group. | google.com |

| Temperature | -20°C to 60°C (preferably below 50°C) | Minimizes side reactions and improves yield and purity. | evitachem.comgoogle.com |

| Molar Ratio (Grignard:Ketone) | 1:1 to 1.5:1 | Ensures complete conversion of the ketone. | evitachem.comgoogle.com |

| Solvent | Tetrahydrofuran (THF), Diethyl ether | Aprotic polar solvent stabilizes the Grignard reagent. | google.com |

| Atmosphere | Inert (e.g., Nitrogen) | Prevents decomposition of the Grignard reagent by moisture. | evitachem.comyoutube.com |

Side reactions can significantly lower the yield and purity of this compound. A primary concern is the reduction of the ketone, which leads to the formation of 2-adamantanol (B149831) as a byproduct. Careful control of the reaction temperature is the most effective strategy to suppress the formation of this and other byproducts. evitachem.com If the temperature is too high, the incidence of side reactions increases, compromising the quality of the final product. google.com

While the Grignard reaction is predominant, other organometallic reagents can be employed for the synthesis of this compound. One notable alternative is the use of methyllithium (B1224462). The reaction procedure is similar, involving the dissolution of 2-adamantanone in a solvent like ether under an inert atmosphere, followed by the slow addition of the methyllithium solution at a controlled temperature (e.g., 0°C). chemicalbook.com After the reaction is complete, it is quenched with an aqueous solution, such as saturated ammonium (B1175870) chloride, to yield the final product. chemicalbook.com

Grignard Reactions for Stereoselective Synthesis

Mechanistic Studies of this compound Reactivity

The rigid adamantane (B196018) framework of this compound influences its chemical reactivity, particularly in reactions involving carbocation intermediates. The steric bulk of the cage structure can stabilize reactive intermediates and direct the course of chemical transformations. evitachem.com

This compound exhibits complex reactivity in the presence of strong acids. The protonation of the hydroxyl group facilitates its departure as a water molecule, leading to the formation of a stable tertiary carbocation at the C2 position. The fate of this carbocation depends on the specific acidic medium and reaction conditions.

Under certain acidic conditions, the compound can undergo dehydration to form alkenes. evitachem.com More complex transformations occur in stronger acidic environments. For instance, the reaction of this compound with a mixture of nitric acid and acetic anhydride (B1165640) results in a variety of products. researchgate.net These include 2-methyl-2-nitroxyadamantane and 2-adamantanone, which are formed through the stabilization of the 2-methyl-2-adamantyl cation. researchgate.net The behavior of this compound has also been investigated in concentrated sulfuric acid, highlighting the propensity of the adamantane core to undergo rearrangements and reactions via carbocationic intermediates. acs.org

Another significant reaction in acidic media is the Ritter reaction, where the carbocation generated from this compound reacts with a nitrile. researchgate.net For example, condensation with various nitriles in trifluoroacetic acid can lead to the formation of different products depending on the nitrile used. researchgate.net

| Acidic Medium | Observed Reaction/Products | Intermediate | Reference |

|---|---|---|---|

| General Acidic Conditions | Dehydration to form alkenes | 2-Methyl-2-adamantyl cation | evitachem.com |

| Nitric Acid / Acetic Anhydride | 2-methyl-2-nitroxyadamantane, 2-adamantanone | 2-Methyl-2-adamantyl cation | researchgate.net |

| Concentrated Sulfuric Acid | Complex rearrangements and reactions | Carbocation intermediates | acs.org |

| Trifluoroacetic Acid / Nitriles | Ritter reaction products (e.g., amides, benzoxazines) | 2-Methyl-2-adamantyl cation | researchgate.net |

Reactivity in Acidic Media

Transformations in Concentrated Sulfuric Acid

The behavior of this compound (1a) in 98% sulfuric acid is characterized by a series of complex rearrangements. The product distribution is highly dependent on reaction temperature and duration. Initially, at low temperatures, a rapid sequence of rearrangements occurs, leading to the formation of 2-methyladamantan-1-ol (2a) along with syn- and anti-4-methyladamantan-1-ol (3a).

As the temperature is increased to 50°C, the reaction yields 1-methyladamantane (B139842) and 3-methyladamantan-1-ol, where both the methyl and hydroxyl functional groups have shifted. At even higher temperatures and with longer reaction times, the process can lead to disproportionation and/or oxidation of the intermediate secondary alcohols, resulting in the formation of 5-methyladamantan-2-one and 1-methyladamantan-2-one.

These transformations are understood to proceed through a series of reversible 1,2-hydride shifts involving tertiary carbocation intermediates. The initially formed 2-methyl-2-adamantyl cation (5) can rearrange to other tertiary cations (6 and 7), which ultimately leads to the observed equilibrium mixture of alcohols.

Reactions with Nitric Acid and Acetic Anhydride: Product Analysis and Cationic Stabilization

When this compound reacts with a mixture of nitric acid and acetic anhydride, it yields a variety of products. Research has identified the formation of 2-methyl-2-nitroxyadamantane, 2-adamantanone, and 2-adamantylidenenitromethane. researchgate.netresearchgate.net

A key aspect of this reaction is the formation and subsequent stabilization of the 2-nitromethyl-2-adamantyl cation. The isolation of products derived from this cationic intermediate provides insight into the reaction mechanism. researchgate.netresearchgate.net The reaction of other 2-alkyl-2-adamantanols with this nitrating mixture also shows complex product formations, including rearrangements. For instance, the reaction of 2-isopropyl-2-adamantanol results in a rearrangement of the isopropyl group via a 1,2-alkyl shift to produce methyl 2-methyl-2-adamantyl ketone. researchgate.netresearchgate.net

Carboxylation Reactions: Koch-Haaf Reaction Insights

The Koch-Haaf carboxylation of this compound demonstrates a remarkable dependence on reaction conditions, yielding different carboxylic acid isomers. The Koch-Haaf reaction is a method for synthesizing tertiary carboxylic acids from alcohols or alkenes using carbon monoxide and a strong acid. wikipedia.org Formic acid can be used as an in situ source of carbon monoxide. wikipedia.orgorganicchemistrytutor.com

The specific products obtained from this compound are dictated by temperature and reactant concentration, which control the underlying intermolecular hydride shifts.

At 0°C under normal concentrations , the reaction predominantly yields rearranged products: 2-methyladamantane-1-carboxylic acid and a mixture of syn- and anti-4-methyladamantane-1-carboxylic acid.

At 50°C under normal concentrations , the major product is 3-methyladamantane-1-carboxylic acid, indicating further rearrangement.

At 0°C under high dilution conditions , rearrangement is suppressed, and 2-methyladamantane-2-carboxylic acid is formed exclusively, with the carboxyl group adding at the original position of the hydroxyl group.

Table 1: Product Distribution in the Koch-Haaf Carboxylation of this compound

| Conditions | Major Product(s) |

|---|---|

| Normal Concentration, 0°C | 2-Methyladamantane-1-carboxylic acid, syn- and anti-4-Methyladamantane-1-carboxylic acid |

| Normal Concentration, 50°C | 3-Methyladamantane-1-carboxylic acid |

Studies on Solvolytic Rates and Mechanisms of 2-Substituted Adamantane Derivatives

Studies on the solvolysis of 2-substituted adamantane derivatives, such as 2-methyl-2-chloroadamantane, provide critical information on reaction mechanisms. The solvolysis of 2-methyl-2-chloroadamantane has been investigated in a wide range of pure and binary solvents at various temperatures and pressures. koreascience.krresearchgate.net

The reaction rates were analyzed using the Grunwald-Winstein equation, which relates the rate of a solvolysis reaction to the ionizing power of the solvent. koreascience.kr For 2-methyl-2-chloroadamantane, an excellent linear relationship was observed, yielding a sensitivity value (m) of 0.80 to changes in solvent ionizing power (YCl). koreascience.krresearchgate.net This value is similar to those observed for the solvolysis of 1-adamantyl halides, which are known to proceed through a unimolecular mechanism. koreascience.krresearchgate.net

Furthermore, the activation volume (ΔV‡) for the reaction was determined to be in the range of –15.2 to –10.2 mL·mol⁻¹. These values support a rate-determining step that involves the formation of ion pairs. koreascience.krresearchgate.net Collectively, the data from these studies strongly suggest that the solvolysis of 2-methyl-2-chloroadamantane proceeds via a unimolecular (SN1) mechanism. koreascience.krresearchgate.net

Table 2: Solvolysis Parameters for 2-Methyl-2-chloroadamantane

| Parameter | Value | Implication |

|---|---|---|

| Grunwald-Winstein m value | 0.80 | High sensitivity to solvent ionizing power, characteristic of carbocation formation. |

Solid State Chemistry and Phase Behavior of 2 Methyl 2 Adamantanol

Polymorphism and Crystallographic Studies

The investigation into the solid-state behavior of 2-Methyl-2-adamantanol reveals a distinct phase transition from a low-temperature ordered structure to a high-temperature plastic phase. rsc.orgrsc.org This transition is a hallmark of adamantane (B196018) derivatives, where the rigid, cage-like structure facilitates rotational motion in the crystalline state below the melting point. rsc.orgwikipedia.org

Detailed crystallographic studies using single-crystal and powder X-ray diffraction have elucidated the structures of the different solid phases of this compound. rsc.org The low-temperature phase, designated as Phase II, is fully ordered. rsc.orgrsc.org At approximately 367.5–371 K, it transitions to a high-temperature orientationally disordered cubic phase, known as Phase I or a plastic crystal phase. rsc.orgresearchgate.netrsc.org

The structure of the low-temperature Phase II was determined to be orthorhombic with the space group Pbcn. rsc.orgrsc.org This finding corrected a previously reported Pcc2 space group. rsc.orgresearchgate.net In the orthorhombic phase, there are 16 molecules (Z = 16) in the unit cell, with two independent molecules (Z' = 2) in the asymmetric unit. rsc.orgrsc.org The high-temperature Phase I possesses a much simpler face-centered cubic (fcc) lattice with the space group Fm-3m, containing four molecules per unit cell (Z = 4). rsc.orgresearchgate.net This high symmetry is characteristic of plastic crystals, where molecules occupy lattice points but possess significant rotational freedom. rsc.orgwikipedia.org

| Parameter | Phase II (Orthorhombic) at 293 K rsc.orgrsc.org | Phase I (Cubic Plastic) rsc.orgresearchgate.net |

|---|---|---|

| Space Group | Pbcn | Fm-3m |

| a (Å) | 11.8368 | Data not available |

| b (Å) | 10.3751 | |

| c (Å) | 16.8173 | |

| α, β, γ (°) | 90, 90, 90 | 90, 90, 90 |

| Volume (ų) | 2066.0 | Data not available |

| Z | 16 | 4 |

| Z' | 2 | 1 |

This compound exhibits two primary solid polymorphic forms under normal pressure. rsc.org

Phase II: A fully ordered, stable crystalline phase at low temperatures. It possesses an orthorhombic structure. rsc.orgrsc.org

Phase I: A high-temperature, orientationally disordered (plastic) phase. This phase is cubic (fcc) and exists from the solid-solid transition temperature up to the melting point. rsc.orgresearchgate.net

The transition from the ordered orthorhombic phase (Phase II) to the disordered cubic plastic phase (Phase I) occurs at approximately 367.5 K. researchgate.net Other studies report this transition at around 371 K. rsc.org This solid-solid phase transition is a first-order event, characterized by a significant change in entropy. researchgate.net The compound melts from its plastic phase into a liquid at a temperature of 488.8 K. researchgate.net

Hydrogen bonding, facilitated by the hydroxyl (-OH) group, plays a crucial role in the solid-state arrangement of this compound molecules. rsc.orgevitachem.com In the low-temperature orthorhombic phase (Phase II), the molecules are fully ordered, and the hydrogen bonds form a well-defined network that dictates the packing of the bulky adamantane cages. rsc.orgrsc.org The presence of these directional intermolecular forces is responsible for the lower symmetry of Phase II compared to the high-temperature plastic phase. rsc.org

The transition to the orientationally disordered Phase I involves the onset of rapid, quasi-isotropic molecular reorientations. researchgate.net This dynamic disorder effectively averages out the directional influence of the hydrogen bonds, leading to the formation of a highly symmetric cubic lattice. rsc.orgresearchgate.net While direct spectroscopic evidence on the precise nature of the hydrogen bonds during the transition is complex, the large entropy change associated with this transition points to a significant increase in configurational freedom, consistent with the disruption of the ordered hydrogen-bonded network. researchgate.net The energy of the hydrogen bond has been determined from IR spectra. researchgate.net

Thermodynamic Characterization of Phase Transitions

The phase transitions of this compound have been characterized using calorimetric techniques, which measure heat capacity and the energetic changes associated with these transformations. researchgate.net

Heat capacity studies on this compound were conducted over a wide temperature range, from 5 K to 530 K, using vacuum adiabatic and scanning calorimetry. researchgate.net These measurements revealed a distinct anomaly in the heat capacity curve corresponding to the solid-solid phase transition from the ordered Phase II to the plastic Phase I at 367.5 K. researchgate.net Such an anomaly is a clear thermodynamic indicator of a phase change, reflecting the energy absorbed by the system to increase its structural disorder. researchgate.net The entropy of the plastic crystal was determined from the heat capacity data. researchgate.net

The thermodynamic parameters for the phase transitions of this compound have been determined from calorimetric measurements. researchgate.net The solid-to-solid transition (Phase II → Phase I) and the fusion (melting) from the plastic phase (Phase I → Liquid) are both associated with specific enthalpy (ΔH) and entropy (ΔS) changes. The entropy of fusion is relatively low (1.7R), a value that meets the Timmermans' criterion for plastic crystals (ΔS_fus < 2.5R or ~20 J K⁻¹ mol⁻¹), confirming the highly disordered nature of the high-temperature solid phase. rsc.org

| Transition | Transition Temperature (T_trs) (K) | Enthalpy of Transition (ΔH_trs) (kJ/mol) | Entropy of Transition (ΔS_trs) (J K⁻¹ mol⁻¹) |

|---|---|---|---|

| Solid-Solid (Phase II → Phase I) | 367.5 | Data not explicitly stated in abstract | Data not explicitly stated in abstract |

| Fusion (Phase I → Liquid) | 488.8 | Data not explicitly stated in abstract | ~14.1 (1.7 R) rsc.org |

Analysis of "Plastic" Crystal State and Molecular Orientational Disorder

This compound (C₁₁H₁₈O) is a derivative of adamantane that exhibits a rich polymorphic behavior, most notably transitioning into an orientationally disordered phase, commonly known as a "plastic" crystal state, at elevated temperatures. rsc.orgresearchgate.net Solids in a plastic crystal phase are characterized by the long-range positional order of their molecular centers of mass on a crystal lattice, while simultaneously displaying significant short-range orientational disorder, where the molecules rotate with a high degree of freedom. arxiv.org

At ambient pressure, this compound undergoes a solid-solid first-order phase transition at approximately 367.5 K - 368 K. rsc.orgresearchgate.net Below this transition temperature, the compound exists in a fully ordered crystalline phase (crII). researchgate.net Structural analysis has identified this low-temperature phase as having an orthorhombic crystal structure with the space group Pbcn. rsc.org In this ordered state, the molecules are arranged in a fixed, well-defined orientation within the crystal lattice. arxiv.org

Upon heating above the transition temperature, this compound transforms into its high-temperature plastic crystal phase (crI). researchgate.net This phase is characterized by a more symmetric, face-centered cubic (fcc) lattice with the space group Fm-3m. rsc.orgresearchgate.net The transition to this plastic state involves a significant increase in molecular rotational freedom, where the molecules behave as "molecular globules," tumbling with nearly uncorrelated rotations at their fixed lattice positions. arxiv.org This orientational disorder is a key feature of the plastic state and is responsible for the large entropy change observed during the phase transition. researchgate.netaip.org

| Phase | Crystal System | Space Group | Temperature Stability | Key Feature |

|---|---|---|---|---|

| Low-Temperature (crII) | Orthorhombic rsc.org | Pbcn rsc.org | Below ~368 K rsc.org | Fully ordered molecular orientation rsc.org |

| High-Temperature Plastic (crI) | Face-Centered Cubic (fcc) rsc.orgresearchgate.net | Fm-3m rsc.org | Above ~368 K rsc.org | Orientational molecular disorder arxiv.org |

Barocaloric Effects in this compound and Related Adamantane Derivatives

The significant structural and entropy changes associated with the order-disorder phase transition in this compound make it a material of great interest for solid-state cooling applications based on the barocaloric effect (BCE). arxiv.orgaip.org The barocaloric effect refers to the reversible thermal changes, such as entropy and temperature, that a material undergoes in response to variations in hydrostatic pressure. arxiv.org Adamantane derivatives, including this compound, are recognized for exhibiting colossal barocaloric effects, which are comparable to the thermal changes seen in conventional fluid refrigerants. arxiv.orgaip.org These effects are intrinsically linked to the pressure-induced solid-solid phase transitions. aip.org

Pressure-Induced Caloric Response at First-Order Phase Transitions

The application of pressure can drive the phase transition in this compound, leading to a significant caloric response. aip.org Research has shown that this compound, along with other adamantane derivatives like 1-adamantanol (B105290) and 2-adamantanol (B149831), displays colossal barocaloric effects under relatively small pressure changes of around 50 MPa. aip.orgaip.org This pronounced response is a direct consequence of a massive entropy change at the transition, coupled with a very high sensitivity of the transition temperature to the applied pressure (dT/dP). aip.orgresearchgate.net

For this compound, the reversible barocaloric entropy change can reach approximately 350 J kg⁻¹ K⁻¹ under a pressure of 0.1 GPa. nih.gov This large, reversible effect makes it a promising candidate for environmentally friendly cooling and heat management technologies. aip.org

| Parameter | Value | Unit |

|---|---|---|

| Transition Temperature (Ts) | 375 nih.gov | K |

| Transition Entropy Change (|ΔS|) | 371 nih.gov | J kg⁻¹ K⁻¹ |

| Transition Hysteresis | 11 nih.gov | K |

| Pressure Sensitivity (dTs/dP) | 241 nih.gov | K GPa⁻¹ |

| Transition Volume Change (ΔV) | 8.8 nih.gov | cm³ mol⁻¹ |

| Barocaloric Entropy Change (|ΔSp| at 0.1 GPa) | ~380 nih.gov | J kg⁻¹ K⁻¹ |

| Reversible Barocaloric Entropy Change (|ΔSr| at 0.1 GPa) | ~350 nih.gov | J kg⁻¹ K⁻¹ |

Configurational and Volumetric Entropy Changes in Barocaloric Phenomena

The total transition entropy change (ΔSₜ) observed in plastic crystals like this compound is understood to be the sum of two primary contributions: the configurational entropy change (ΔS_c) and the volumetric entropy change (ΔS_V). researchgate.netaip.org

The configurational entropy change arises from the dramatic increase in the number of accessible orientational states for the molecules as the material transforms from its rigid, ordered crystalline phase to the disordered plastic phase. researchgate.netarxiv.org This gain in rotational freedom is the principal source of the colossal entropy changes seen in these materials. researchgate.netaip.org

The volumetric entropy change is associated with the change in volume (ΔVₜ) that occurs during the phase transition. researchgate.netaip.org This component can be understood through the Clausius-Clapeyron relation (dT/dP = ΔV/ΔS), which links the pressure sensitivity of the transition to the changes in volume and entropy. nih.gov The colossal barocaloric effects in adamantane derivatives are made possible by the simultaneous occurrence of a massive transition entropy change and a large transition sensitivity to pressure, which is facilitated by enormous changes in transition volume. aip.org This balance between the configurational and volumetric contributions is crucial for achieving a significant caloric response under moderate pressures. aip.orgaip.org

Advanced Spectroscopic and Characterization Techniques in 2 Methyl 2 Adamantanol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the study of 2-Methyl-2-adamantanol, providing detailed information about its molecular structure and purity.

Both ¹H and ¹³C NMR spectroscopy are routinely used to confirm the identity and purity of this compound. The highly symmetric adamantane (B196018) cage results in a complex but predictable pattern of signals in the ¹H NMR spectrum, often with overlapping multiplets for the cage protons. The key diagnostic signals are those corresponding to the methyl group and the hydroxyl proton.

In the ¹³C NMR spectrum, the carbon atoms of the adamantane skeleton and the methyl group give rise to distinct signals. The chemical shift of the quaternary carbon atom bonded to the hydroxyl group is particularly characteristic. The number and chemical shifts of the signals in both ¹H and ¹³C NMR spectra serve as a fingerprint for the molecule, allowing for definitive structural confirmation. Purity can be assessed by the absence of signals corresponding to starting materials (e.g., 2-adamantanone) or solvent impurities.

¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~2.20-2.16 | m | 2H | Adamantane CH |

| ~1.89-1.75 | m | 6H | Adamantane CH₂ |

| ~1.68 | br s | 4H | Adamantane CH₂ |

| ~1.57-1.54 | m | 2H | Adamantane CH |

| ~1.48 | br s | 1H | -OH |

Note: Data presented is a representative example and may vary based on solvent and experimental conditions.

¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~74.06 | C-OH (quaternary) |

| ~39.30 | Adamantane CH |

| ~38.49 | Adamantane CH₂ |

| ~35.33 | Adamantane CH |

| ~33.16 | Adamantane CH₂ |

| ~27.73 | Adamantane CH₂ |

| ~27.60 | Adamantane CH₂ |

Note: Data presented is a representative example and may vary based on solvent and experimental conditions. scienoc.com

NMR spectroscopy is a powerful tool for real-time monitoring of the synthesis of this compound, for instance, in the reaction of 2-adamantanone (B1666556) with a methylating agent like methyl lithium. scienoc.com By acquiring NMR spectra at various time points, the disappearance of the reactant's characteristic signals (e.g., the carbonyl carbon in 2-adamantanone around 218 ppm) and the appearance of the product's signals can be tracked. mdpi.com This allows for the determination of reaction kinetics and optimization of reaction conditions without the need for isolating intermediates.

Furthermore, when this compound is used as a starting material for the synthesis of new derivatives, NMR is crucial for characterizing the resulting products. For example, in the synthesis of adamantane-based esters or ethers, the changes in the chemical shifts of the protons and carbons near the reaction center (the hydroxyl group) provide definitive evidence of a successful transformation. The appearance of new signals corresponding to the added functional group and shifts in the adjacent adamantyl carbons confirm the structure of the new derivative.

X-ray Diffraction (XRD) Techniques

X-ray diffraction techniques provide unparalleled insight into the solid-state structure of this compound, including its precise atomic arrangement and polymorphic behavior.

Single-crystal X-ray diffraction is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. For this compound, this technique has been used to unambiguously confirm its molecular structure and packing in the crystal lattice. Research has shown that the low-temperature phase of this compound crystallizes in a fully ordered orthorhombic structure. libretexts.org

The key findings from single-crystal XRD analysis include:

Crystal System: Orthorhombic

Space Group: Pbcn

Molecules per unit cell (Z): 16

This detailed structural information, including precise bond lengths and angles, is fundamental for understanding the compound's physical properties and for computational modeling studies. libretexts.org

Polymorphism, the ability of a substance to exist in more than one crystal form, is a critical aspect of solid-state chemistry. Powder X-ray diffraction (PXRD) is the primary technique used to identify and characterize different polymorphic forms. Each polymorph gives a unique diffraction pattern, which serves as a fingerprint. nist.govresearchgate.net

Studies on this compound have revealed polymorphic behavior as a function of temperature. Below 368 K, it exists as the stable, ordered orthorhombic phase. libretexts.org However, like many adamantane derivatives, it exhibits a high-temperature, orientationally disordered phase, often referred to as a "plastic crystal" phase. libretexts.org This plastic phase is characterized by a cubic crystal system (Fm-3m), where the molecules have long-range positional order but are disordered in their orientation. libretexts.org PXRD is instrumental in identifying these phase transitions by observing the distinct changes in the diffraction patterns as the temperature is varied.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. In the analysis of this compound, IR spectroscopy is primarily used to confirm the presence of the hydroxyl (-OH) group and the hydrocarbon framework of the adamantane cage.

The IR spectrum of this compound is characterized by several key absorption bands:

O-H Stretch: A strong and broad absorption band typically appears in the region of 3200-3600 cm⁻¹. This is characteristic of the stretching vibration of the hydroxyl group and is broadened due to intermolecular hydrogen bonding. pressbooks.pub

C-H Stretch: Strong absorptions corresponding to the stretching of sp³ C-H bonds in the adamantane cage and the methyl group are observed just below 3000 cm⁻¹ (typically in the 2850-2950 cm⁻¹ range). pressbooks.pub

C-O Stretch: A moderate to strong absorption band in the 1050-1260 cm⁻¹ region corresponds to the stretching vibration of the tertiary C-O bond. vscht.cz

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of bands due to various bending and stretching vibrations of the C-C and C-H bonds of the adamantane skeleton. This region is unique to the molecule and can be used for identification by comparison with a reference spectrum.

Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3400 | Strong, Broad | O-H Stretch (hydrogen-bonded) |

| ~2950-2850 | Strong | C-H Stretch (sp³) |

| ~1450 | Medium | C-H Bend (CH₂) |

| ~1375 | Medium | C-H Bend (CH₃) |

Table of Compounds

| Compound Name |

|---|

| 2-Adamantanone |

| This compound |

Vibrational Analysis and Hydrogen Bond Detection

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful, non-destructive technique for investigating the molecular structure of this compound. A key area of focus is the study of hydrogen bonding, an intermolecular force that significantly influences the compound's physical and chemical properties.

The hydroxyl (-OH) group of this compound is the primary site for hydrogen bonding. The position and shape of the O-H stretching vibration band in the IR spectrum provide direct evidence of the presence and nature of these bonds. In a non-interacting environment (e.g., a dilute solution in a non-polar solvent), a sharp absorption band corresponding to the "free" hydroxyl group is typically observed in the range of 3600-3650 cm⁻¹.

However, in the solid state or in concentrated solutions, intermolecular hydrogen bonding (O-H···O) causes this band to broaden and shift to a lower frequency (typically 3200-3400 cm⁻¹). upi.edu This shift is a direct consequence of the weakening of the O-H covalent bond as it interacts with the oxygen atom of a neighboring molecule. The magnitude of this frequency shift can be correlated with the strength of the hydrogen bond.

Research on the polymorphic behavior of this compound has utilized IR spectroscopy to determine the enthalpy of the hydrogen bond by analyzing the shifts in the O-H valence vibration bands. researchgate.net This analysis helps in understanding the energetic differences between its crystalline and "plastic" crystal states, where molecules exhibit orientational disorder. researchgate.net

Table 1: Typical Infrared Absorption Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Appearance | Notes |

|---|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3400 | Broad, strong | Indicates intermolecular hydrogen bonding in the condensed phase. |

| O-H Stretch (Free) | 3600 - 3650 | Sharp, medium | Observed in dilute, non-polar solutions. |

| C-H Stretch (sp³) | 2850 - 3000 | Strong | Characteristic of the adamantane cage structure. |

Mass Spectrometry for Product Identification

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. In the context of this compound research, it is crucial for confirming the identity of synthesized products and identifying byproducts in reaction mixtures. Electron ionization (EI) is a common method used for this molecule.

Upon ionization, the this compound molecule (C₁₁H₁₈O, molecular weight: 166.26 g/mol ) forms a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 166. nih.govnist.gov This molecular ion is often unstable and undergoes fragmentation, yielding a unique pattern of fragment ions that serves as a molecular fingerprint.

The mass spectrum of this compound is characterized by several key fragments. A prominent fragmentation pathway involves the loss of a methyl group (•CH₃, 15 Da), resulting in a significant peak at m/z 151. nist.gov Another common fragmentation is the loss of a water molecule (H₂O, 18 Da), leading to a peak at m/z 148. The adamantyl cation itself (C₁₀H₁₅⁺) at m/z 135 is also a characteristic and often abundant fragment in the spectra of adamantane derivatives. The most intense peak in the spectrum is referred to as the base peak.

Table 2: Key Mass Spectrometry Fragments for this compound (Electron Ionization)

| m/z | Proposed Fragment | Identity | Relative Intensity |

|---|---|---|---|

| 166 | [C₁₁H₁₈O]⁺˙ | Molecular Ion (M⁺˙) | Low |

| 151 | [M - CH₃]⁺ | Loss of a methyl group | High |

| 148 | [M - H₂O]⁺˙ | Loss of a water molecule | Medium |

| 135 | [C₁₀H₁₅]⁺ | Adamantyl cation | High |

Relative intensities are qualitative and can vary based on instrument conditions.

Size Exclusion Chromatography (SEC) for Polymer Analysis

While this compound itself is a small molecule, its derivatives, such as 2-methyl-2-adamantyl methacrylate (B99206), are important monomers in the synthesis of advanced polymers. researchgate.net These adamantane-containing polymers are used in applications like photoresists due to their high thermal stability and etch resistance. researchgate.net Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for analyzing the molecular weight and molecular weight distribution of these resulting polymers. researchgate.net

SEC separates polymer chains based on their hydrodynamic volume in solution. nih.gov The sample is passed through a column packed with porous gel beads. Larger polymer coils cannot enter the pores and thus elute faster, while smaller chains penetrate the pores to varying extents and have a longer path, causing them to elute later. researchgate.net

The analysis provides critical data about the polymerization process:

Number-Average Molecular Weight (Mₙ): The total weight of all polymer chains in a sample, divided by the total number of chains.

Weight-Average Molecular Weight (Mₙ): An average that accounts for the contribution of larger chains.

Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ). It measures the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a more uniform and controlled polymerization.

By using SEC, researchers can confirm the success of a polymerization reaction involving adamantane-based monomers, control the properties of the final material by tuning the polymer chain length, and ensure batch-to-batch consistency.

Table 3: Illustrative SEC Data for an Adamantane-Containing Polymer

| Parameter | Symbol | Typical Value | Significance |

|---|---|---|---|

| Number-Average Molecular Weight | Mₙ | 15,000 g/mol | Relates to colligative properties. |

| Weight-Average Molecular Weight | Mₙ | 16,500 g/mol | Relates to bulk properties like strength. |

Applications of 2 Methyl 2 Adamantanol in Materials Science and Polymer Chemistry

Enhancing Material Properties through Adamantane (B196018) Incorporation

The integration of the adamantane moiety, derived from precursors like 2-Methyl-2-adamantanol, into various materials is a key strategy for improving their performance characteristics. The three-dimensional, diamondoid structure of adamantane imparts rigidity and thermal resilience to the materials it is part of. wikipedia.orgusm.edu

The incorporation of adamantane structures is a well-established method for increasing the thermal stability of polymers. acs.orgrsc.org The rigid and sterically hindered nature of the adamantane cage restricts segmental motion within the polymer chains, leading to higher glass transition temperatures (Tg) and decomposition temperatures. usm.eduacs.org

Research has shown that polymers with pendant adamantyl groups exhibit a significant increase in Tg compared to their unsubstituted counterparts. usm.edu For example, a study on adamantyl-substituted poly(ether ether ketone)s (PEEK) demonstrated a glass transition temperature of 235°C for the homopolymer, an increase of over 100°C compared to the unsubstituted version. acs.org Thermogravimetric analysis (TGA) of these adamantane-containing polymers showed the onset of decomposition occurred above 400°C. acs.org

In a more specific example involving a derivative of this compound, the post-polymerization modification of polystyrene-block-poly(methyl methacrylate) (PS-b-PMMA) with dimethyladamantyl groups led to enhanced thermal stability. TGA results indicated that as the degree of adamantyl functionalization increased, so did the thermal stability of the copolymer. rsc.org

Table 1: Thermal Properties of Adamantane-Modified PS-b-PMMA

| Degree of Adamantyl Functionalization (f) | Td5 (°C) | Td10 (°C) |

|---|---|---|

| 0 | 348 | 356 |

| 0.41 | 355 | 364 |

This table illustrates the increase in 5% (Td5) and 10% (Td10) weight loss temperatures of PS-b-PMMA as the fraction of adamantyl groups increases, based on data from TGA. rsc.org

Further studies on various adamantane-containing polymers corroborate these findings, with poly(1,3-adamantane)s showing 10% weight loss temperatures between 477°C and 488°C, indicating their high thermal resilience. researchgate.net

The inherent thermal stability and resistance to oxidation conferred by the adamantane structure make its derivatives suitable for high-performance applications. timeshighereducation.com Adamantane-containing compounds are utilized in the formulation of thermally stable lubricants designed to operate at high temperatures. wikipedia.orgtimeshighereducation.com

Ester derivatives of adamantane have shown promise as components for lubricating oils that can perform reliably at temperatures of 200°C and higher. researchgate.net Research conducted at Samara State Technical University has led to the development of adamantane-containing esters that significantly outperform conventional oils for gas turbine engines, enabling long-term operation at temperatures exceeding 240°C. timeshighereducation.com These synthetic lubricating oils, classified under API Group V, are essential for severe-condition applications, including in aircraft engines. timeshighereducation.comgoogle.com

In the realm of coatings, polymers derived from adamantane-based monomers, such as 2-methyl-2-adamantyl methacrylate (B99206), are used in high-performance coatings for the automotive, aerospace, and construction industries. These coatings benefit from the enhanced thermal stability and mechanical properties imparted by the adamantyl group. chemimpex.com

Polymer Modification and Functionalization

This compound serves as a key building block for the synthesis and modification of a variety of specialty polymers. Its derivatives can be integrated into polymer chains to tailor their properties for specific advanced applications.

The rigid and bulky nature of the adamantane moiety contributes to an increase in the mechanical strength of polymers. chemimpex.com When incorporated into polymer structures, the adamantyl group can improve stiffness and hardness. usm.edu Polymers derived from 2-methyl-2-adamantyl methacrylate are noted for their enhanced mechanical properties, which are beneficial in applications such as coatings and adhesives that demand strong and durable materials.

A significant application of this compound is in the post-polymerization modification of existing polymers through Friedel-Crafts alkylation. rsc.orgrsc.org This chemical reaction allows for the attachment of the adamantyl group onto the polymer backbone, thereby altering its properties.

A notable example is the modification of polystyrene-block-poly(methyl methacrylate) (PS-b-PMMA). In a metal-free Friedel-Crafts alkylation reaction, this compound can be used to install adamantyl groups onto the phenyl rings of the polystyrene block. rsc.orgrsc.org This reaction is typically catalyzed by a strong Brønsted acid like triflic acid. rsc.org The introduction of the bulky adamantyl group increases the incompatibility between the polystyrene and polymethyl methacrylate blocks, which can be advantageous for controlling the microphase-separated morphology of the block copolymer. rsc.org This modification not only enhances thermal stability but also improves etching contrast, which is valuable for lithographic applications. rsc.org

This compound is a crucial precursor in the synthesis of polymers for photoresists, which are light-sensitive materials used in the fabrication of microelectronics. chemicalbook.comevitachem.com It is used to produce 2-methyl-2-adamantyl methacrylate (MAMA), a monomer that is then incorporated into chemically amplified photoresist polymers. researchgate.netfujitsu.comgoogle.com

These polymers are designed for advanced lithography techniques, particularly at wavelengths of 193 nm (ArF excimer laser) and 248 nm (KrF excimer laser). researchgate.netresearchgate.net The 2-methyl-2-adamantyl group acts as an acid-labile protecting group. google.com During the lithographic process, exposure to light generates an acid that cleaves the bulky adamantyl group, changing the solubility of the polymer in the developer solution and allowing for the creation of fine patterns. google.com The presence of the adamantyl structure in the polymer also contributes to high dry-etching resistance, a critical property for transferring the patterned image to the underlying substrate. google.comresearchgate.net

Copolymers such as poly{N-(1-adamantyl vinylsulfonamide)-co-[2-(2-methyl)adamantyl methacrylate]} have been developed and evaluated as single-layer ArF photoresists, demonstrating the importance of this compound derivatives in this high-technology field. researchgate.net

Impact on Microphase-Separated Morphologies in Block Copolymers

The incorporation of adamantane moieties, such as those derived from this compound, into block copolymers has a significant impact on their microphase-separated morphologies. Block copolymers are composed of two or more chemically distinct polymer chains linked together. Due to the incompatibility of these blocks, they tend to self-assemble into ordered nanostructures, a process known as microphase separation. The resulting morphologies (e.g., lamellar, cylindrical, gyroidal) are of great interest for applications in nanotechnology and materials science.

The introduction of the bulky and rigid adamantyl group into one of the polymer blocks can modulate the properties of the resulting material. A study involving the post-polymerization modification of polystyrene-block-poly(methyl methacrylate) (PS-b-PMMA) with adamantanols demonstrated this effect. rsc.org The adamantyl group, once attached to the polystyrene (PS) block, increases the incompatibility between the PS and poly(methyl methacrylate) (PMMA) blocks. rsc.org This enhanced incompatibility, quantified by the Flory-Huggins interaction parameter (χ), drives the system to form well-ordered microphase-separated structures even in low-molecular-weight block copolymers. rsc.orgrsc.org

Research has shown that by varying the amount of adamantyl groups installed, it is possible to shift the microphase-separated morphology from lamellar to gyroid, and ultimately to a hexagonally close-packed cylinder structure. rsc.org This control over the morphology is crucial for tailoring the material's properties for specific nanofabrication applications. rsc.org For instance, this strategy has been used to achieve domain spacing as small as 16 nm, which is below the typical lower limit for unmodified PS-b-PMMA. rsc.orgrsc.org

The synthesis of new block copolymers containing adamantane units further highlights the role of this bulky group. In one study, block copolymers with photocrosslinkable cinnamate (B1238496) moieties and adamantane urea (B33335) groups were synthesized. The investigation of these materials revealed that the adamantane units influenced the resulting morphology and surface properties, particularly after irradiation.

Table 1: Impact of Adamantyl Group Installation on PS-b-PMMA Properties

| Property | Observation | Reference |

| Microphase Separation | Enables ordered structures (lamellar, gyroid, cylindrical) in low-molecular-weight block copolymers. | rsc.orgrsc.org |

| Domain Spacing | Achieved periodicities as low as ~16 nm, smaller than pristine PS-b-PMMA. | rsc.orgrsc.org |

| Incompatibility (χ parameter) | The adamantyl group increases the incompatibility between polymer blocks. | rsc.org |

| Glass Transition Temp. (Tg) | The Tg of the modified PS block increased from 145 to 167 °C with an increasing amount of adamantyl groups. | rsc.org |

| Thermal Stability | Installation of the adamantyl group resulted in higher thermal stability of the modified PS block. | rsc.org |

This table summarizes findings from a study on the Friedel–Crafts alkylation of PS-b-PMMA with adamantanols. rsc.org

Utility as a Stabilizer in Polymer Systems

The inherent structural characteristics of the adamantane cage, including its rigidity and thermal robustness, contribute to the enhanced stability of polymers that incorporate it. While this compound itself is primarily a precursor, the adamantyl group it provides can significantly improve the thermal properties of polymer systems. The incorporation of adamantane as a pendant group is a known strategy to increase the thermal and mechanical stability of polymers. wikipedia.org

Polymers containing adamantane in their structure, either in the main chain or as a pendant group, consistently exhibit higher thermal stability compared to their non-adamantane-containing counterparts. usm.eduresearchgate.netresearchgate.net This enhancement is attributed to the strain-free, rigid cage structure of adamantane, which restricts thermal motion and increases the energy required for polymer degradation. usm.eduresearchgate.net

In one specific study, the installation of adamantyl groups onto a polystyrene block not only influenced the morphology but also led to a notable increase in the thermal stability and the glass transition temperature of the modified block. rsc.org The Tg of the adamantyl-modified polystyrene block increased to as high as 167°C. rsc.org This demonstrates that the adamantyl moiety, which can be derived from precursors like this compound, acts as an intrinsic stabilizer, enhancing the polymer's resilience to heat.

Adamantane Derivatives in Nanotechnology and Nanocomposites

Adamantane and its derivatives, including this compound, are recognized as valuable building blocks in the field of nanotechnology. wikipedia.orgepa.gov Their rigid, cage-like structure and well-defined geometry make them ideal components for constructing precisely ordered molecular-level materials and nanocomposites. usm.eduepa.gov

The application of adamantane derivatives in nanotechnology is diverse. They are used as structural elements for the self-assembly of molecular crystals and as templates for creating nanostructured materials. usm.edu The unique shape and lipophilicity of the adamantane cage allow for its use in creating host-guest systems, for example, with cyclodextrins, which can be used to synthesize supramolecular polymers and hydrogels.

In the context of nanocomposites, adamantane derivatives can be incorporated into polymer matrices to enhance their physical properties. The adamantyl group's bulkiness and rigidity improve the thermal stability, stiffness, and glass transition temperature of polymers. usm.eduacs.org These enhanced properties are desirable for creating high-performance materials for applications such as advanced coatings. usm.edu

Furthermore, the cage-like structure of adamantane allows for the encapsulation of other molecules, which can then be released under specific conditions. This property is being explored for applications in drug delivery, where adamantane-based structures can act as carriers for therapeutic agents. epa.gov

Diamondoid Properties for Advanced Functional Materials

Adamantane is the smallest member of a class of hydrocarbon molecules known as diamondoids. These molecules are essentially nanometer-sized diamonds, possessing a rigid, strain-free structure identical to a fragment of the diamond crystal lattice. nih.gov This structural similarity imparts diamond-like properties to these molecules, making them exceptional building blocks for advanced functional materials. rsc.orgnih.gov

The key properties of diamondoids that are exploited in materials science include their high thermal stability, rigidity, and well-defined three-dimensional structure. rsc.org These characteristics are being leveraged to create novel materials for a range of applications, from nanodevices to quantum computing. researchgate.net By chemically functionalizing diamondoids, for example by creating derivatives like this compound, their properties can be tailored for specific purposes. rsc.org Functionalized diamondoids can self-organize into larger, ordered superstructures, forming the basis for new porous materials or molecular electronic devices. rsc.org

Research into the self-assembly of diamondoid derivatives has shown that functional groups, such as the hydroxyl group in an adamantanol, can direct the formation of specific supramolecular networks through hydrogen bonding. rsc.org This allows for the bottom-up construction of materials with precisely controlled architectures and properties. The resulting materials can have a polar interior and a non-polar diamondoid exterior, a feature of interest for creating porous materials with selective binding capabilities. rsc.org

The study of diamondoids under extreme conditions of high pressure and temperature is another active area of research, aimed at understanding their fundamental structure-property relationships and unlocking their potential for creating new, highly durable materials. researchgate.net

Table 2: Selected Physical Properties of Diamondoids

| Property | Description | Reference |

| Structure | Rigid, strain-free, cage-like hydrocarbon framework identical to a diamond lattice unit. | nih.gov |

| Symmetry | High molecular symmetry (e.g., Td for adamantane). | |

| Thermal Stability | Melt at much higher temperatures compared to other hydrocarbons with similar carbon content. | |

| Stiffness | High molecular rigidity due to the strain-free structure. | |

| Applications | Molecular building blocks for nanotechnology, polymer synthesis, and drug delivery. | epa.gov |

2 Methyl 2 Adamantanol in Medicinal Chemistry and Pharmaceutical Research

Role as a Key Synthetic Intermediate and Chiral Building Block

2-Methyl-2-adamantanol is a versatile organic compound characterized by a bulky adamantane (B196018) framework, which imparts stability and hydrophobic properties. It serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals, including antiviral and anti-inflammatory agents. The rigid and cage-like structure of adamantane is a valuable feature in drug design.

The synthesis of this compound can be achieved through several methods, one of which involves the reaction of 2-adamantanone (B1666556) with methylmagnesium chloride. This process yields an off-white solid with a melting point between 215-217 °C. The compound's structure, with a methyl and a hydroxyl group attached to the same carbon of the adamantane skeleton, makes it a valuable building block in organic synthesis for creating more complex molecules.

While adamantane itself is achiral, 1,2-disubstituted adamantane derivatives, are chiral. The synthesis of enantiomerically pure forms of such derivatives is highly sought after for various applications, including drug discovery, where the three-dimensional arrangement of molecules is critical for their interaction with biological targets. The use of this compound as a chiral building block allows for the creation of stereochemically defined pharmaceuticals, which can lead to improved efficacy and reduced side effects.

Development of Adamantane-Based Drug Delivery Systems

The adamantane moiety is widely utilized in the design and synthesis of new drug delivery systems. Its unique structural and chemical properties, including its lipophilicity and ability to form strong host-guest interactions, make it an ideal scaffold for developing carriers for targeted drug delivery.

Liposomes, Cyclodextrins, and Dendrimers as Carriers

Adamantane derivatives are incorporated into various drug delivery systems, including liposomes, cyclodextrins, and dendrimers.

Liposomes: The lipophilic nature of the adamantane cage allows it to act as an anchor in the lipid bilayer of liposomes. This property is harnessed for targeted drug delivery and surface recognition. By attaching different ligands to the adamantane moiety, liposomes can be designed to recognize specific cell receptors, aiding in the study of cell recognition processes and receptor targeting in living cells.

Cyclodextrins: The adamantyl group fits perfectly into the cavity of β-cyclodextrin, forming stable inclusion complexes with high association constants. This strong interaction is the basis for new drug delivery concepts that utilize supramolecular recognition between nanoparticles composed of amphiphilic cyclodextrin (B1172386) and a guest molecule like adamantane.

Dendrimers: Adamantane can serve as a building block to which various functional groups are covalently attached, forming adamantane-based dendrimers. These highly branched, well-defined macromolecules can be used as carriers for drug molecules.

Modulation of Lipophilicity and Pharmacokinetic Parameters

The incorporation of an adamantane moiety into drug molecules is a common strategy to enhance their lipophilicity and, consequently, improve their pharmacokinetic profiles. The bulky and rigid nature of the adamantane cage can protect nearby functional groups from metabolic degradation, thereby increasing the stability and distribution of the drug in blood plasma.

The lipophilicity of a drug is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) properties. By modifying a drug with an adamantane group, its ability to cross cell membranes can be enhanced. This strategy has been successfully employed in various drug classes, including hypoglycemic sulfonylureas and anabolic steroids, to improve their pharmacological activity. However, the effect of adamantane substitution is not solely based on increased lipophilicity; the specific shape and substitution pattern of the adamantane moiety also play a crucial role in determining the drug's potency. For instance, while some adamantane derivatives show enhanced activity, others with different substitution patterns may exhibit decreased potency, highlighting the importance of steric factors in drug design.

Investigation of Biological Activities

**6.3.1

Research into Anti-inflammatory Agents

The rigid, lipophilic cage structure of adamantane, the core of this compound, has prompted its investigation as a scaffold in the development of new anti-inflammatory agents. ontosight.aipublish.csiro.aunih.gov While direct research on this compound's anti-inflammatory properties is not extensively documented, numerous studies on its derivatives highlight the potential of the adamantane moiety in modulating inflammatory pathways. nih.govmdpi.com

Researchers have explored adamantane derivatives for their ability to inhibit key inflammatory mediators. For instance, certain adamantane derivatives containing an isothiourea moiety have been shown to inhibit the soluble epoxide hydrolase (sEH) enzyme, an action associated with attenuating inflammation. nih.gov Another study investigated the effects of N-adamantyl-4-methylthiazol-2-amine, a thiazole (B1198619) derivative of adamantane, in lipopolysaccharide (LPS)-stimulated microglial cells, which are central to neuroinflammation. nih.gov The findings indicated that this compound suppressed various inflammatory responses by reducing the levels of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), nitric oxide (NO), and reactive oxygen species (ROS). nih.gov The mechanism for these effects involved the downregulation of inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

These studies underscore the utility of the adamantane framework as a pharmacophore for designing novel anti-inflammatory drugs. The adamantyl group's unique stereochemistry and lipophilicity can enhance a molecule's ability to interact with biological targets and improve its pharmacological profile. publish.csiro.auresearchgate.net

Exploration in Anticancer and Antidiabetic Drug Design (Adamantane Derivatives)

The adamantane scaffold is a feature in several approved drugs and is a subject of intense research in anticancer and antidiabetic drug design. mdpi.com Its incorporation into drug candidates can increase lipophilicity, which may improve bioavailability and cell permeability. mdpi.comresearchgate.net

Anticancer Research

In oncology, the adamantane group has been incorporated into molecules to target various cancer-related pathways. Adamantane derivatives have been investigated as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a key protein that allows cancer cells to survive in low-oxygen tumor environments. nih.gov Other research has focused on adamantane-based compounds that target sigma-2 receptors, which are overexpressed in some cancer cells, leading to apoptotic cell death. The synthetic retinoid derivative CD437 (6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalene carboxylic acid) was identified as a potent inducer of apoptosis in several human tumor types, including breast and lung cancer. mdpi.comnih.gov

| Derivative Class | Target/Mechanism | Research Findings | Citations |

| Adamantane-containing indole (B1671886) derivatives | HIF-1α Inhibition | Identified a potent inhibitor with an IC₅₀ of 0.02 µM in Hep3B cell lines under hypoxic conditions. | nih.gov |

| Synthetic Retinoid (CD437) | Apoptosis Induction | Potently induces apoptosis in various cancer cells, including lung cancer, breast cancer, and leukemia. | mdpi.comnih.gov |

| Adamantyl Arotinoid Chalcone (MX781) | IκB Kinase Inhibition | Developed as an anticancer agent acting through the inhibition of IκB kinase. | nih.gov |

| Adamantane-based Sigma-2 Ligands | Sigma-2 Receptor Binding | Showed efficacy against cancer cell lines expressing sigma-2 receptors, inducing apoptosis. | |

| Adamantane-linked Isothioureas | Cytotoxicity | Demonstrated significant cytotoxic effects against human tumor cell lines, particularly hepatocellular carcinoma. | nih.gov |

Antidiabetic Research

The most prominent examples of adamantane's role in antidiabetic drug design are the clinically approved dipeptidyl peptidase-IV (DPP-IV) inhibitors. mdpi.com DPP-IV is an enzyme that inactivates incretin (B1656795) hormones, which are involved in regulating blood sugar. By inhibiting DPP-IV, these drugs increase insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner. Vildagliptin and Saxagliptin are two such adamantane-bearing drugs used for the treatment of type 2 diabetes mellitus. publish.csiro.auacs.orgnih.gov The adamantane moiety in these molecules contributes to their high potency and favorable pharmacokinetic properties. researchgate.netacs.org

| Drug Name | Mechanism of Action | Therapeutic Use | Citations |

| Vildagliptin | DPP-IV Inhibitor | Type 2 Diabetes Mellitus | publish.csiro.aumdpi.comnih.gov |

| Saxagliptin | DPP-IV Inhibitor | Type 2 Diabetes Mellitus | publish.csiro.aumdpi.com |

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of adamantane-based compounds. These studies systematically modify the structure of a lead compound to understand how specific chemical features influence its biological activity. ontosight.ai The rigid adamantane cage provides a stable and predictable anchor for the precise three-dimensional positioning of functional groups to explore interactions with drug targets. publish.csiro.auresearchgate.net

A notable SAR study focused on a series of 2-adamantylmethyl tetrazoles as inhibitors of the human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, a target for metabolic diseases. nih.gov The study designed and synthesized novel derivatives bearing a quaternary carbon at the 2-position of the adamantane ring, similar to the substitution pattern in this compound. Researchers explored how modifying two different regions of the molecule (R¹ and R²) affected the inhibitory activity (IC₅₀) and metabolic stability. nih.gov

SAR Findings for 2-Adamantylmethyl Tetrazole 11β-HSD1 Inhibitors

| Compound | R¹ Substitution | R² Substitution | h 11β-HSD1 IC₅₀ (nM) |

| 4 | H | H | 250 |

| 10 | F | H | 110 |

| 11 | OH | H | 46 |

| 13 | OMe | H | 120 |

| 26 | OH | F | 18 |

Data sourced from a study on 11β-HSD1 inhibitors. nih.gov

The results demonstrated that introducing a hydroxyl group (-OH) at the R¹ position (Compound 11 ) significantly improved potency compared to the unsubstituted compound (Compound 4 ). nih.gov Further optimization by adding a fluorine atom at the R² position (Compound 26 ) led to the identification of a highly potent and orally bioavailable inhibitor. nih.gov Similarly, SAR studies of adamantane-based HIF-1α inhibitors have provided valuable information for developing new anticancer therapeutics. nih.gov These studies exemplify how the adamantane scaffold can be systematically functionalized to enhance drug-like properties.

Theoretical and Computational Investigations of 2 Methyl 2 Adamantanol

Quantum Chemical Calculations for Molecular Structure and Vibrational Frequencies

Quantum chemical calculations are employed to predict the geometric and electronic structure of molecules, as well as their vibrational properties. nih.gov These calculations can range from highly accurate ab initio methods to more computationally efficient semi-empirical approaches.

Semi-empirical methods utilize a simplified form of the Hartree-Fock equations and incorporate parameters derived from experimental data to streamline calculations. uni-muenchen.de These methods are particularly useful for larger molecules where more computationally intensive methods would be prohibitive.

For adamantane (B196018) derivatives, including 2-methyl-2-adamantanol, semi-empirical calculations have been successfully used to determine thermodynamic properties and vibrational frequencies. researchgate.net Specifically, the MINDO/3 (Modified Intermediate Neglect of Differential Overlap, version 3) and MNDO/d (Modified Neglect of Diatomic Overlap, with d-orbitals) methods have been applied. uni-muenchen.deresearchgate.net Researchers obtained sets of wave numbers for the normal vibrations of adamantanols using these techniques. researchgate.net The results from these calculations were used to compute thermodynamic functions for the compounds in the ideal gas state. researchgate.net A satisfactory agreement was found between the experimentally determined entropies for gaseous adamantanols and the values calculated using these semi-empirical methods, validating the computational approach. researchgate.net

Table 1: Application of Semi-empirical Methods to Adamantanols

| Method | Application | Findings | Reference |

|---|---|---|---|

| MINDO/3 | Calculation of normal vibration wave numbers | Provided data for calculating thermodynamic functions. | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a detailed view of conformational changes and intermolecular interactions. mdpi.com These simulations solve Newton's equations of motion for a system of particles, using a force field to describe the potential energy. mdpi.com MD is a powerful tool for studying dynamic processes, such as protein-ligand binding or the phase transitions of materials. bohrium.comtandfonline.com

In the context of this compound, understanding its phase transitions, particularly into a "plastic crystal" state, is crucial. researchgate.net In this state, molecules maintain their lattice positions but possess rotational freedom. MD simulations can model the molecular reorientations and intermolecular forces, such as hydrogen bonding, that govern this behavior. researchgate.netmdpi.com For instance, simulations can quantify the energy difference between various molecular orientations within the crystal lattice and analyze the formation of transient structures like molecular dimers due to hydrogen bonds. researchgate.net

Studies on other adamantane derivatives illustrate the typical methodology. bohrium.comtandfonline.com Simulations are often run using specific ensembles, like NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature), to mimic experimental conditions. ksu.edu.sa The analysis of the simulation trajectory can reveal the stability of different conformations and the nature of non-covalent interactions that stabilize the system. bohrium.com For example, MD simulations have been used to investigate adamantane derivatives binding to protein active sites, confirming the stability of the docked complex over time. bohrium.com

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the structural features of a molecule with its physicochemical properties. jocpr.com These models are widely used to predict properties like chromatographic retention times, boiling points, and solubility for compounds that have not yet been synthesized or experimentally tested. jocpr.com

For adamantane derivatives, QSPR studies have been conducted to predict their Kovats retention indices (RI), a property used in gas chromatography. jocpr.comnist.gov One study specifically references a QSPR analysis of adamantane derivatives, which would include this compound, using a genetic algorithm and multiple linear regression (GA-MLR). nist.gov Such models work by first calculating a set of numerical descriptors that represent the molecule's topological, electronic, or geometric features. jocpr.com Then, statistical methods like multiple linear regression are used to build a predictive equation. jocpr.com The success of these models demonstrates that the chromatographic behavior of adamantane compounds can be reliably estimated from their molecular structure alone. jocpr.com

Table 2: Components of a Typical QSPR Study on Adamantane Derivatives

| Component | Description | Example | Reference |

|---|---|---|---|

| Property | The physicochemical property to be predicted. | Kovats Retention Index (RI) | jocpr.comnist.gov |

| Descriptors | Numerical values representing molecular structure. | Quantum chemical, topological, and constitutional descriptors. | jocpr.com |

| Statistical Method | Algorithm used to build the predictive model. | Multiple Linear Regression (MLR), Genetic Algorithm (GA). | jocpr.comnist.gov |

| Validation | Process to assess the model's predictive power. | Use of an external test set and cross-validation (e.g., Leave-One-Out). | jocpr.com |

Molecular Docking and Virtual Screening in Drug Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com Virtual screening uses docking and other computational methods to search large libraries of compounds to identify those most likely to bind to a drug target. semanticscholar.org The adamantane scaffold, being a rigid and lipophilic moiety, is a popular component in the design of new therapeutic agents. mdpi.comcsic.es

While specific docking studies focusing solely on this compound are not prominent, numerous studies on structurally similar adamantane derivatives highlight the utility of this approach. mdpi.commdpi.com Adamantane-based compounds have been screened and designed as inhibitors for a variety of biological targets. semanticscholar.orgmdpi.com For example, virtual screening has been used to identify adamantane derivatives as potential inhibitors of the influenza A M2 channel protein, and molecular docking has been employed to study how these compounds interact with key residues in the channel. semanticscholar.org In other research, adamantane-triazole derivatives were docked into the active site of the 11β-HSD1 enzyme, a target for diabetes and obesity, to predict their binding affinity and interactions. mdpi.commdpi.com These studies demonstrate how the adamantane core of a molecule like this compound can be used as a foundation for designing potent and selective inhibitors. mdpi.com

Table 3: Examples of Adamantane Derivatives in Molecular Docking and Virtual Screening

| Drug Target | Therapeutic Area | Computational Method | Findings | Reference |

|---|---|---|---|---|

| M2 Channel Protein | Antiviral (Influenza A) | Virtual Screening, Docking | Identified potential inhibitors based on the amantadine (B194251) scaffold. | semanticscholar.org |

| 11β-HSD1 Enzyme | Diabetes, Obesity | Molecular Docking | Predicted binding affinities and interactions of adamantane-triazole derivatives. | mdpi.commdpi.com |

| CCR5 | Colorectal Cancer, HIV | Virtual Screening, Docking | Identified adamantane-containing compounds as potential ligands. | acs.org |

In Silico Techniques for Structural Characterization

In silico techniques provide a powerful complement to experimental methods like X-ray crystallography for characterizing molecular structures and intermolecular interactions. nih.gov For adamantane derivatives, methods such as Hirshfeld surface analysis and energy framework calculations are used to gain deeper insights into their crystal packing. mdpi.comnih.gov

Furthermore, energy framework calculations can be used to compute the interaction energies (electrostatic, dispersion, etc.) between pairs of molecules in the crystal lattice. nih.gov This allows for the visualization of the crystal's energetic architecture, highlighting the most significant interactions that stabilize the structure. nih.gov These in silico tools provide a detailed understanding of how molecules like this compound organize in the solid state, driven by a complex network of weak non-covalent interactions. mdpi.comnih.gov

Future Research Directions and Emerging Applications

Novel Synthetic Methodologies

The primary and most established method for synthesizing 2-Methyl-2-adamantanol is the Grignard reaction, which involves treating 2-adamantanone (B1666556) with a methylmagnesium halide, typically methylmagnesium chloride. evitachem.comchemicalbook.com Research has focused on optimizing this process for industrial-scale production, emphasizing the need to control reaction conditions to achieve high purity and yield.

A key challenge in this synthesis is the reduction of 2-adamantanone, which produces 2-adamantanol (B149831) as a significant by-product. google.com Studies have shown that maintaining the reaction temperature below 50°C, and ideally at 40°C or lower, is crucial for suppressing this side reaction and maximizing the yield of the desired this compound. evitachem.comgoogle.com The typical procedure involves the slow addition of a methylmagnesium chloride solution in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) to a solution of 2-adamantanone at a controlled temperature, followed by quenching with a saturated ammonium (B1175870) chloride solution. chemicalbook.com This optimized approach can yield the final product in nearly quantitative amounts (up to 99%) and high purity (>99%). chemicalbook.comgoogle.com